molecular formula C17H13IN2O2S B2689932 N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide CAS No. 476285-23-1

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B2689932
CAS No.: 476285-23-1
M. Wt: 436.27
InChI Key: TZMBMMJEFDYDHV-UHFFFAOYSA-N
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Description

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a novel synthetic compound designed for advanced pharmacological research, particularly in the field of oncology. It belongs to the chemical class of 4-phenyl-2-phenoxyacetamide thiazoles, a series known for its significant bioactivity . Compounds within this structural family have demonstrated potent in vitro cytotoxic and anti-proliferative effects against multiple cancer cell lines, including MCF-7 (human breast adenocarcinoma), A549, EAC, and DLA cells . The primary mechanism of action for this class of compounds involves the modulation of the tumor microenvironment, specifically by targeting tumor hypoxia. Research on analogous molecules indicates they can lead to a crackdown of neoangiogenesis (the formation of new blood vessels that feed tumors) and effectively evoke programmed cell death (apoptosis) . The molecular pathway is associated with the upregulation of Hypoxia-Inducible Factor 1 (HIF-1α) and the stabilization of the critical tumor suppressor protein p53 . The 1,3-thiazole core is a privileged scaffold in medicinal chemistry, contributing to the development of various drugs and biologically active agents due to its versatile interactions with enzymes and receptors . The specific substitution pattern on the thiazole ring, particularly with a para-substituted aryl group and an amide linkage, is recognized as a useful template for antitumor activity . This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the relevant scientific literature for handling and safety protocols before use.

Properties

IUPAC Name

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13IN2O2S/c18-13-8-6-12(7-9-13)15-11-23-17(19-15)20-16(21)10-22-14-4-2-1-3-5-14/h1-9,11H,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMBMMJEFDYDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide typically involves the formation of the thiazole ring followed by the introduction of the iodophenyl and phenoxyacetamide groups. One common method involves the reaction of 4-iodoaniline with thioamide under acidic conditions to form the thiazole ring. This intermediate is then reacted with phenoxyacetyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while oxidation can lead to sulfoxides or sulfones.

Scientific Research Applications

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The iodophenyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The phenoxyacetamide moiety can form hydrogen bonds with active sites of enzymes, further enhancing its inhibitory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is unique due to the combination of the thiazole ring, iodophenyl group, and phenoxyacetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development .

Biological Activity

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and comparisons with similar compounds.

The synthesis of this compound typically involves the following steps:

  • Formation of the Thiazole Ring : The compound is synthesized by reacting 4-iodoaniline with a thioamide under acidic conditions to form a thiazole ring.
  • Introduction of Phenoxyacetamide Moiety : The thiazole intermediate is then reacted with phenoxyacetyl chloride in the presence of a base to yield the final product.

The compound has the molecular formula C17H13IN2O2SC_{17}H_{13}IN_2O_2S and a molecular weight of approximately 396.26 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The thiazole ring can interact with specific enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, particularly those involved in cancer cell proliferation.
  • Cell Membrane Penetration : The iodophenyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes effectively.
  • Hydrogen Bonding : The phenoxyacetamide moiety can form hydrogen bonds with active sites on enzymes, further enhancing its inhibitory effects.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • Inhibition of Cancer Cell Proliferation : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells .
  • Mechanistic Studies : Research has shown that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of apoptotic markers .

Other Biological Activities

Beyond its anticancer properties, this compound has also been studied for:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(4-Iodophenyl)-β-alanineLacks thiazole ringLimited anticancer activity
N-(2-Iodophenyl)-4-methyl-N-(propa-1,2-dien-1-yl)benzenesulfonamideContains iodophenyl groupModerate enzyme inhibition

This compound stands out due to its unique combination of structural features that enhance its biological activity compared to these similar compounds.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in a mouse model bearing xenograft tumors. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. The study concluded that the compound's mechanism involves both direct cytotoxic effects on cancer cells and modulation of tumor microenvironment factors .

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties against Staphylococcus aureus. Results showed that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting its potential as a novel antimicrobial agent .

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